molecular formula C15H19NO2 B4899453 N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide

N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4899453
M. Wt: 245.32 g/mol
InChI Key: FQGPIYMUCJGJRN-UHFFFAOYSA-N
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Description

N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core. Subsequent reactions introduce the N-butyl and carboxamide functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascades have been explored to construct complex benzofuran derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with varying substituents on the benzofuran ring. Examples include:

Uniqueness

N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of substituents, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications .

Properties

IUPAC Name

N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-5-8-16-15(17)14-11(3)12-9-10(2)6-7-13(12)18-14/h6-7,9H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGPIYMUCJGJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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